molecular formula C18H30O4 B058518 13(S)-HpOTrE(gamma) CAS No. 121107-97-9

13(S)-HpOTrE(gamma)

Cat. No. B058518
M. Wt: 310.4 g/mol
InChI Key: LYFGXCQTRBQQMX-YSHIPJNPSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like 13(S)-HpOTrE typically involves multiple steps, including the generation of hydroperoxy groups on fatty acid chains. Techniques such as hydrothermal synthesis have been employed to create compounds with specific functional groups, demonstrating the controlled synthesis of compounds with desired chemical properties (Riou, Taulelle, & Férey, 1996). Furthermore, the integration of chemistry and biology in synthesis showcases the production of molecules with specific functions, highlighting the strategic approaches to synthesize compounds like 13(S)-HpOTrE with precise physical, chemical, and biological properties (Wu & Schultz, 2009).

Molecular Structure Analysis

The analysis of molecular structures is crucial for understanding the properties and reactivity of compounds such as 13(S)-HpOTrE. Techniques like NMR spectroscopy play a significant role in elucidating the structure of organic compounds, including the detailed study of carbon-13 NMR parameters to understand the relationship between structure and NMR characteristics (Kuivila, Considine, Sarma, & Mynott, 1976). Such studies provide insights into the molecular geometry, electronic structure, and distribution of functional groups within the compound.

Chemical Reactions and Properties

The reactivity and chemical behavior of 13(S)-HpOTrE are influenced by its molecular structure and the presence of hydroperoxy groups. The study of chemical reactions involving hydroperoxy fatty acids is essential for understanding their role in biological systems and their potential applications in synthesis and industry. Research in this area focuses on the synthesis of molecules with defined properties and the exploration of their reactions under various conditions to produce molecules with specific functions (Whitesides et al., 1995).

Physical Properties Analysis

The physical properties of 13(S)-HpOTrE, such as solubility, melting point, and stability, are critical for its function and application. Studies on the physicochemical properties of organic compounds provide valuable information on how molecular structure affects physical characteristics. Computer-assisted methods and software systems like ADAPT have been developed for discovering structure-property relationships, allowing the prediction of physical properties for unknown compounds based on their molecular structure (Jurs, Hasan, Hansen, & Rohrbaugh, 1988).

Chemical Properties Analysis

The chemical properties of 13(S)-HpOTrE, including its reactivity with other molecules, stability under various conditions, and its role in chemical reactions, are pivotal for its biological functions and potential industrial applications. The development of new synthetic methods and the exploration of chemical space are essential for creating molecules with tailored chemical properties for specific applications (Reymond, Ruddigkeit, Blum, & Van Deursen, 2012).

Scientific Research Applications

Tumor Microenvironment and Drug Efficacy

A study by Wolff et al. (2019) highlighted the impact of 13(S)-HpOTrE on the tumor microenvironment. They discovered that while 13(S)-HpOTrE significantly reduced the viability of skin cancer cells in 2D cultures, its effects were different in 3D tumor constructs. In 3D cultures, 13(S)-HpOTrE did not induce cell death but modulated levels of the inflammatory cytokine interleukin-6. This research emphasizes the importance of considering the tumor microenvironment in drug screening and the distinctive effects of 13(S)-HpOTrE in different cell culture models (Wolff et al., 2019).

Metabolic Flux Analysis

In the field of metabolic flux analysis, Dalman et al. (2010) discussed the use of scientific workflow applications, including 13C isotope-based Metabolic Flux Analysis (13C-MFA). They presented a workflow for metabolic network modeling, which is central to 13C-MFA studies. This involves integrating various data sources and human intervention at every step, indicating the complex nature of such analyses. The study showcases the application of 13(S)-HpOTrE in a broader context of metabolic research and data integration (Dalman et al., 2010).

Hyperpolarized 13C MRI in Oncology

Hyperpolarized 13C MRI, which utilizes compounds like 13(S)-HpOTrE, has shown potential in oncology. Kurhanewicz et al. (2018) discussed the advancement of hyperpolarization technology in understanding cancer metabolism. They noted that hyperpolarized 13C MRI, involving 13(S)-HpOTrE, offers unique metabolic information, contributing significantly to the diagnosis and treatment assessment in various cancers. This underscores the role of 13(S)-HpOTrE in enhancing the capabilities of MRI for cancer research (Kurhanewicz et al., 2018).

properties

IUPAC Name

(6Z,9Z,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h4,6-7,9,12,15,17,21H,2-3,5,8,10-11,13-14,16H2,1H3,(H,19,20)/b6-4-,9-7-,15-12+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFGXCQTRBQQMX-KYLWABQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCC=CCCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C/C=C\CCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346665
Record name 13(S)-Hydroperoxy-6Z,9Z,11E-octadecatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13(S)-HpOTrE(gamma)

CAS RN

121107-97-9
Record name 13(S)-Hydroperoxy-6Z,9Z,11E-octadecatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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